N-Methyl-2-nitroaniline

Overview

Description

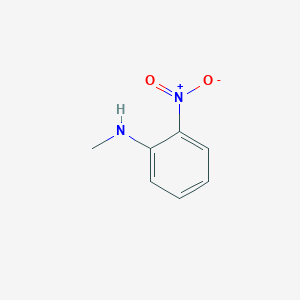

N-Methyl-2-nitroaniline is an organic compound with the molecular formula C7H8N2O2. It is characterized by a nitro group (-NO2) and a methyl group (-CH3) attached to an aniline ring. This compound is known for its distinctive orange to red color and is used in various chemical applications due to its solvatochromic properties .

Mechanism of Action

Target of Action

N-Methyl-2-nitroaniline is a solvatochromic dye . It is primarily used in the determination of the polarities of ionic liquids using the Kamlet-Taft empirical polarity scales . It is also employed in the characterization of the octadecyl-derivatized silica stationary phase and the corresponding mobile phases used in reversed-phase liquid chromatography .

Mode of Action

As a solvatochromic dye, it likely interacts with its targets (ionic liquids and chromatography phases) by changing color in response to changes in the polarity of the environment . This allows it to serve as a useful tool for measuring polarity.

Result of Action

The primary result of this compound’s action is the determination of the polarities of ionic liquids and the characterization of chromatography phases . By changing color in response to changes in polarity, it provides a visual indication of the polarity of the environment .

Biochemical Analysis

Cellular Effects

The cellular effects of N-Methyl-2-nitroaniline are also not well-documented. It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. These effects would likely depend on the concentration of this compound and the specific type of cells involved .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings have not been extensively studied. It is known that this compound is relatively stable under normal storage conditions .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is possible that this compound could interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is possible that this compound could interact with various transporters or binding proteins, which could affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not well-characterized. It is possible that this compound could be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methyl-2-nitroaniline can be synthesized through several methods. One common method involves the nitration of N-methylaniline. The process typically includes the following steps:

Nitration: N-methylaniline is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out at a controlled temperature to avoid over-nitration.

Purification: The resulting product is purified through recrystallization or distillation to obtain pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: N-Methyl-2-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like iron powder in acidic medium.

Substitution: Nucleophiles such as hydroxide ions or amines in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Reduction: N-Methyl-2-aminoaniline.

Substitution: Various substituted anilines depending on the nucleophile used.

Oxidation: N-Methyl-2-nitrobenzoic acid.

Scientific Research Applications

Applications in Organic Synthesis

1. Building Block in Synthesis

N-Methyl-2-nitroaniline serves as a versatile building block in organic synthesis. It is utilized in the preparation of various nitrogen-containing compounds and derivatives, including dyes and pharmaceuticals. Its nitro group can be reduced to an amine, facilitating further functionalization .

2. Polar Solvent Studies

The compound is employed in determining the polarities of ionic liquids using the Kamlet-Taft empirical polarity scales. This application is crucial for understanding solvent interactions and optimizing reaction conditions in various chemical processes .

Analytical Applications

1. Chromatography and Mass Spectrometry

this compound is used as a reagent in chromatographic techniques to analyze complex mixtures. Its unique chemical properties allow it to serve as a marker or standard in mass spectrometry, enhancing the detection of specific analytes .

2. Spectroscopic Studies

The compound has been extensively studied using various spectroscopic methods, including UV-Vis and IR spectroscopy, to understand its electronic structure and reactivity. These studies provide insights into its behavior under different chemical conditions .

Case Study 1: Synthesis of Nitroaniline Derivatives

A study published in Progress in Physical Organic Chemistry explored the synthesis of various nitroaniline derivatives from this compound. The researchers demonstrated that modifying the nitro group could yield compounds with enhanced biological activity, making them potential candidates for pharmaceutical applications .

Case Study 2: Solvent Polarity Measurement

In a detailed analysis, researchers utilized this compound to assess the polarity of several ionic liquids. The findings indicated that the compound's polarity correlates with its ability to solvate different ionic species, providing valuable data for designing new solvents for chemical reactions .

Comparison with Similar Compounds

2-Nitroaniline: Lacks the methyl group, making it less hydrophobic compared to N-Methyl-2-nitroaniline.

3-Nitroaniline and 4-Nitroaniline: Differ in the position of the nitro group on the aniline ring, affecting their chemical reactivity and applications.

N-Methyl-4-nitroaniline: Similar structure but with the nitro group in the para position, leading to different electronic and steric properties.

Uniqueness: this compound’s unique combination of a nitro group and a methyl group on the aniline ring provides distinct solvatochromic properties and reactivity patterns, making it valuable in various chemical and industrial applications .

Biological Activity

N-Methyl-2-nitroaniline (NMNA) is a nitroaniline compound that has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and potential toxic effects, supported by various studies and findings.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by the presence of a nitro group () attached to an aniline structure. The nitro group is known to influence the compound's polarity and reactivity, affecting its interactions with biological targets.

Antimicrobial Activity

Research indicates that NMNA exhibits significant antimicrobial properties. A study focusing on various nitroaniline derivatives highlighted NMNA's effectiveness against several bacterial strains. The minimum inhibitory concentration (MIC) for NMNA was found to be comparable to other well-known antibiotics, suggesting its potential as an antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Anti-Inflammatory Effects

The nitro group in NMNA also contributes to its anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This activity suggests that NMNA could be beneficial in treating inflammatory conditions .

Toxicological Considerations

While NMNA exhibits beneficial biological activities, it is essential to consider its toxicological profile. Nitro compounds, including NMNA, can undergo metabolic reduction, leading to the formation of potentially harmful metabolites. Studies have demonstrated that NMNA can inhibit anaerobic methanogenic microorganisms, which raises concerns about its environmental impact when used in industrial applications .

Case Study: Environmental Impact

A laboratory-scale study investigated the continuous treatment of NMNA in an anaerobic bioreactor. The results indicated that NMNA was completely removed within 72 hours, primarily through microbial activity. However, the presence of NMNA inhibited the growth of methanogenic microorganisms, highlighting the need for careful management of this compound in waste treatment processes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of NMNA is crucial for developing derivatives with enhanced biological activity or reduced toxicity. Modifications to the nitro group or the aniline structure can significantly affect the compound's pharmacological properties. For instance, variations in substituents on the aromatic ring have been linked to changes in antimicrobial potency .

Properties

IUPAC Name |

N-methyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-8-6-4-2-3-5-7(6)9(10)11/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBOUJZFFJDYTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060608 | |

| Record name | Benzenamine, N-methyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612-28-2 | |

| Record name | N-Methyl-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, N-methyl-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-2-nitroaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N-methyl-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N-methyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-2-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.